Product packaging for Zafirlukast M6 Metabolite(Cat. No.:)

Zafirlukast M6 Metabolite

Cat. No.: B13425983
M. Wt: 591.7 g/mol
InChI Key: OPQKYGDYABHOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zafirlukast M6 Metabolite is a major hydroxylated metabolite of Zafirlukast, a leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma . The parent drug, Zafirlukast, is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), which are components of slow-reacting substance of anaphylaxis (SRSA) . By blocking the cysteinyl leukotriene type 1 (CysLT1) receptor, it inhibits airway edema, smooth muscle constriction, and the cellular inflammation associated with asthma . Zafirlukast is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 . The formation of the M6 metabolite involves hydroxylation on the cyclopentyl ring of the parent molecule . Research into Zafirlukast M6 is critical for understanding the drug's complete metabolic fate, biotransformation pathways, and potential role in drug-drug interactions. Furthermore, studying such metabolites is essential in pharmacological research to differentiate the activity and potential toxicity of the parent drug from its metabolic products. This reagent is presented for research applications only and must not be used for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O7S B13425983 Zafirlukast M6 Metabolite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N3O7S

Molecular Weight

591.7 g/mol

IUPAC Name

(3-hydroxycyclopentyl) N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O7S/c1-19-6-4-5-7-29(19)42(38,39)33-30(36)21-9-8-20(28(15-21)40-3)14-22-18-34(2)27-13-10-23(16-26(22)27)32-31(37)41-25-12-11-24(35)17-25/h4-10,13,15-16,18,24-25,35H,11-12,14,17H2,1-3H3,(H,32,37)(H,33,36)

InChI Key

OPQKYGDYABHOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCC(C5)O)C)OC

Origin of Product

United States

Zafirlukast Metabolite M6: Preclinical Characterization and Occurrence

Identification and Structural Elucidation of Zafirlukast (B1683622) M6 Metabolite

The identification of zafirlukast's metabolites has been a critical step in understanding its complete pharmacological profile. Early preclinical studies in various animal species were fundamental in isolating and characterizing these compounds.

Discovery and Identification of Zafirlukast M6 in Animal Models

The metabolism of zafirlukast has been investigated in several preclinical species, including mice, rats, and dogs. nih.gov These studies, often utilizing radiolabeled zafirlukast, were designed to trace the drug's fate within the body and identify the resulting metabolic products. nih.gov Through the analysis of plasma, urine, and feces, researchers have been able to profile the array of metabolites formed. nih.gov One of the primary routes of metabolism identified across these species is hydroxylation, a chemical process where a hydroxyl group is introduced into a compound. nih.gov It is within the context of these broad metabolic profiling studies that the M6 metabolite was first identified.

Proposed Chemical Structure of Zafirlukast M6: The 2-Hydroxycyclopentyl Derivation

The chemical structure of the Zafirlukast M6 metabolite has been elucidated as a hydroxylated derivative of the parent compound. Specifically, it is recognized as (3-hydroxycyclopentyl) N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate . This identification confirms that the M6 metabolite is formed through the hydroxylation of the cyclopentyl ring of the zafirlukast molecule. In some literature, this specific metabolite is referred to as the 2-hydroxycyclopentyl compound. wiley.com

Quantitative and Qualitative Profiling of Zafirlukast M6 Across Preclinical Species and Biological Matrices

The distribution and quantity of zafirlukast metabolites, including M6, vary significantly between different animal species and within different biological samples, such as urine and feces.

Matrix-Specific Detection of Zafirlukast M6 (e.g., Canine Urine as a Major Metabolite Site)

Studies analyzing the excretion of zafirlukast and its metabolites have revealed that the major metabolite found in the urine of dogs is the 2-hydroxycyclopentyl compound, also known as the M6 metabolite. wiley.com In contrast, the parent drug, zafirlukast, is not typically detected in urine. medicaldialogues.infda.govhpra.ie The majority of the administered dose of zafirlukast is eliminated through the feces. nih.govfda.gov While a small percentage of the drug's radioactivity is found in the urine of preclinical species, this fraction contains a significant portion of the M6 metabolite in dogs. wiley.com

Comparative Abundance of Zafirlukast M6 Relative to Other Identified Zafirlukast Metabolites

The metabolic profile of zafirlukast shows considerable variation across different preclinical species. In dogs, the 2-hydroxycyclopentyl metabolite (M6) is a prominent metabolite in urine. wiley.com However, in rats, the major urinary metabolite is the N-acetyl-des-sulfonamide metabolite, which accounts for almost half of the radioactivity found in rat urine. wiley.com

In fecal samples, which represent the primary route of excretion, a different metabolic picture emerges. In both dogs and rats, unchanged zafirlukast is a major component found in feces, along with a mono-hydroxylated form of the parent compound and other metabolites. wiley.com Specifically, in dog feces, the 3-hydroxycyclopentyl and dihydroxyl metabolites have also been detected. wiley.com In contrast, the feces of mice primarily contain unchanged zafirlukast. wiley.com

The plasma of all three species—mice, rats, and dogs—predominantly contains the unchanged parent drug, zafirlukast, accounting for over 90% of the drug-related material. wiley.com This indicates that while various metabolites are formed and excreted, the parent drug is the main circulating component.

The following table summarizes the key findings on the comparative abundance of zafirlukast and its metabolites in different preclinical species and biological matrices.

Biological MatrixSpeciesMajor Component(s)Minor/Other Detected Metabolites
Urine Dog2-hydroxycyclopentyl metabolite (M6) wiley.com-
RatN-acetyl-des-sulfonamide metabolite wiley.com-
Feces DogZafirlukast, mono-hydroxylated parent wiley.com3-hydroxycyclopentyl metabolite, dihydroxyl metabolite wiley.com
RatZafirlukast, mono-hydroxylated parent wiley.comHydroxyl metabolite wiley.com
MouseZafirlukast wiley.comMono-hydroxylated parent, hydroxyl metabolite wiley.com
Plasma Dog, Rat, MouseZafirlukast (>90%) wiley.com-

Enzymatic Mechanisms and Biotransformation Pathways Leading to Zafirlukast M6 Formation

Other Biotransformation Reactions Influencing Zafirlukast (B1683622) Metabolite Diversity

Cleavage of the Sulfonamide Linkage in Zafirlukast Metabolism

In addition to hydroxylation, another significant biotransformation pathway for zafirlukast involves the cleavage of its sulfonamide linkage. helsinki.fi This metabolic process has been observed in preclinical studies involving various animal species.

While sulfonamides are generally considered to be relatively stable chemical groups, their cleavage can be facilitated by specific enzymatic systems. domainex.co.uk One proposed mechanism for the cleavage of sulfonamide bonds in certain drugs involves the action of glutathione (B108866) S-transferases (GSTs) in the presence of glutathione (GSH). domainex.co.uknih.gov This mechanism suggests a nucleophilic attack by the glutathione thiolate anion on the sulfonamide bond, leading to the cleavage of the molecule. nih.gov The rate of this cleavage can be influenced by the electronic properties of the aromatic ring attached to the sulfonamide group, with electron-withdrawing groups potentially facilitating the reaction. domainex.co.uknih.gov

It is important to note that while this GST-mediated cleavage is a plausible mechanism, the specific enzymes and detailed mechanistic steps for the sulfonamide cleavage of zafirlukast in humans have not been definitively established in the reviewed literature.

Analytical Methodologies for Zafirlukast M6 Metabolite Research and Quantification

Chromatographic Separation Techniques for Zafirlukast (B1683622) Metabolites

The effective separation of a parent drug from its various metabolites is essential for accurate quantification and profiling. Given the structural similarities between zafirlukast and its metabolites, chromatographic techniques are indispensable. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of zafirlukast and its related compounds in both pharmaceutical formulations and biological fluids. researchgate.netnatmedlib.uz Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. ajptr.comoup.com This setup allows for the effective separation of zafirlukast and its metabolites based on their hydrophobicity.

For metabolite profiling, gradient elution is often employed, where the composition of the mobile phase is altered during the analytical run to achieve optimal separation for compounds with a wide range of polarities. oup.com Mobile phases typically consist of an aqueous component (often a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ajptr.comnih.gov The selection of pH is critical, as it can influence the ionization state of the analytes and, consequently, their retention and the quality of the peak shape. oup.com Detection is commonly performed using ultraviolet (UV) detectors, as zafirlukast and its metabolites possess chromophores that absorb light in the UV spectrum. oup.com

Table 1: Representative HPLC Conditions for Zafirlukast and Metabolite Analysis

ParameterConditionReference
ColumnHypersil BDS C18 nih.gov
Mobile Phase10 mM Ammonium Acetate (pH 6.4) : Acetonitrile (20:80, v/v) nih.gov
Flow Rate1.0 mL/min (Typical for HPLC) japsonline.com
DetectionUV at 225 nm or 240 nm oup.com
Run TimeApproximately 2.0 min nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially higher resolution, sensitivity, and speed of analysis. researchgate.net This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. natmedlib.uzoup.com The increased efficiency of UPLC systems leads to sharper and narrower peaks, allowing for better separation of closely related compounds like the Zafirlukast M6 metabolite from the parent drug and other isomers. researchgate.net

UPLC methods developed for zafirlukast analysis often utilize Acquity UPLC BEH™ C18 columns. natmedlib.uzresearchgate.net These methods can significantly reduce run times, often to under two minutes, which is highly advantageous for high-throughput screening in metabolic studies. natmedlib.uz The mobile phases are similar to those used in HPLC, commonly a mixture of acetonitrile and water containing an additive like acetic acid or ammonium formate (B1220265) to improve chromatographic performance and ionization efficiency for subsequent mass spectrometry detection. natmedlib.uzoup.com

Table 2: UPLC Parameters for Zafirlukast Analysis

ParameterConditionReference
SystemACQUITY UPLC™ System natmedlib.uz
ColumnAcquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) natmedlib.uz
Mobile PhaseAcetonitrile : Water with 10 mM Acetic Acid (80:20, v/v) natmedlib.uz
Flow Rate0.3 mL/min natmedlib.uz
Run Time1.5 min natmedlib.uz

Mass Spectrometry Approaches for Zafirlukast M6 Identification and Characterization

While chromatography separates the components of a mixture, mass spectrometry (MS) provides data on the mass-to-charge ratio (m/z) of the individual components, enabling their identification and structural elucidation. The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive tool for metabolite research. japsonline.comfrontiersin.org

Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for the analysis of polar and thermally labile molecules like drug metabolites. researchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. When coupled with a mass spectrometer, ESI-MS can accurately determine the molecular weight of the eluting compounds from the LC system.

For the this compound (C₃₁H₃₃N₃O₇S), the monoisotopic mass is 591.2039 Da. uni.luuni.lu In positive ion mode ESI-MS, the metabolite would typically be detected as a protonated molecule [M+H]⁺, yielding an m/z value of approximately 592.211. uni.lu Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu This molecular weight information is the first crucial step in identifying a potential metabolite.

Table 3: Predicted ESI-MS Adducts for this compound

AdductIonization ModePredicted m/zReference
[M+H]⁺Positive592.21118 uni.lu
[M+Na]⁺Positive614.19312 uni.lu
[M+K]⁺Positive630.16706 uni.lu
[M-H]⁻Negative590.19662 uni.lu
[M+HCOO]⁻Negative636.20210 uni.lu

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. nih.gov In an MS/MS experiment, a specific precursor ion (for example, the [M+H]⁺ ion of the M6 metabolite) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

By comparing the MS/MS spectrum of a suspected metabolite to that of the parent drug, researchers can pinpoint the site of metabolic modification. For the this compound, the addition of a hydroxyl group (+16 Da) on the cyclopentyl ring would be confirmed by analyzing the fragmentation pathways. nih.gov For instance, the precursor to product ion transition of m/z 574.11 > 462.07 is used to quantify the parent drug, zafirlukast, in negative ion mode. natmedlib.uz A similar, but shifted, fragmentation pattern would be expected for the M6 metabolite, which helps to confirm its structure and allows for its highly selective quantification using techniques like Multiple Reaction Monitoring (MRM). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. researchgate.net This level of accuracy is crucial for unequivocally determining the elemental formula of an unknown compound. For the this compound, an HRMS measurement would confirm the elemental composition as C₃₁H₃₃N₃O₇S, distinguishing it from other potential metabolites or isobaric interferences that might have the same nominal mass but a different exact mass. This capability is invaluable in metabolite identification studies, providing a high degree of confidence in the proposed structure before proceeding to more resource-intensive steps like chemical synthesis or NMR analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Zafirlukast Metabolite Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the definitive structural characterization of drug metabolites. nih.govresearchgate.net Unlike mass spectrometry, which provides information on molecular weight and fragmentation, NMR offers a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). This capability was crucial in identifying the various metabolites of zafirlukast, including the M6 metabolite. nih.gov

In the study of zafirlukast biotransformation, researchers isolate metabolites from in vitro or in vivo samples, often following chromatographic separation. acs.org The isolated compounds are then subjected to a suite of NMR experiments. For the this compound, ¹H NMR spectroscopy would reveal the chemical environment of each proton. The introduction of a hydroxyl (-OH) group on the cyclopentyl ring, the defining feature of the M6 metabolite, would cause a significant downfield shift in the signal of the proton attached to the same carbon (the CH-OH proton). acgpubs.org Furthermore, the coupling patterns (splitting of signals) of adjacent protons would change, providing clear evidence of the position of hydroxylation.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed to assemble the structural puzzle. A COSY spectrum correlates protons that are coupled to each other, helping to trace the connectivity within spin systems like the cyclopentyl ring. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. These combined data points provide irrefutable evidence for the precise site of metabolic modification, confirming the structure of the this compound. nih.govresearchgate.net

Table 1: Representative NMR Data for Structural Elucidation

TechniqueInformation GainedApplication to this compound
¹H NMRProvides information on the chemical environment and connectivity of protons.Identifies the downfield shift of the proton on the hydroxylated carbon of the cyclopentyl ring.
¹³C NMRProvides information on the carbon skeleton of the molecule.Shows a characteristic shift for the carbon atom bonded to the new hydroxyl group.
COSYReveals proton-proton coupling correlations.Confirms the position of the hydroxyl group by mapping the altered spin-spin coupling network in the cyclopentyl ring.
HSQCCorrelates protons to their directly attached carbons.Provides unambiguous C-H bond correlations, confirming the site of hydroxylation.

Sample Preparation Techniques for Zafirlukast Metabolite Analysis in Biological Matrices

The accurate quantification of drug metabolites like Zafirlukast M6 from biological matrices such as plasma and urine is critically dependent on the sample preparation method. nih.govescientificpublishers.com These matrices contain a multitude of endogenous substances (proteins, salts, lipids) that can interfere with analysis, a phenomenon known as the matrix effect. nih.gov Therefore, the primary goals of sample preparation are to remove these interferences, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument, typically a liquid chromatography-mass spectrometry (LC-MS) system. escientificpublishers.comnih.gov

Preclinical studies in animal models are essential for understanding the metabolic fate of a drug candidate. nih.gov The extraction of zafirlukast and its metabolites from plasma and urine samples involves several established techniques. nih.govmdpi.com

For plasma samples, a common first step is protein precipitation . natmedlib.uzresearchgate.net This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. natmedlib.uzymaws.com The high concentration of the organic solvent denatures and precipitates the abundant plasma proteins. After centrifugation, the supernatant, which contains the drug, its metabolites, and smaller endogenous molecules, is collected for further processing or direct analysis. researchgate.net Studies have shown that for general metabolite profiling, a 50:50 mixture of methanol and acetonitrile can yield a high number of detected polar metabolites with good reproducibility. nih.gov

Urine samples, being less complex than plasma in terms of protein content, may sometimes be analyzed after a simple dilution and filtration step. mdpi.com A "dilute-and-shoot" approach, where the urine is diluted with the initial mobile phase of the chromatographic system, can be effective, especially for high-throughput screening. mdpi.com However, to improve sensitivity and reduce matrix effects, extraction is often preferred. Solvent extraction, similar to that used for plasma, can be employed. Research comparing different solvent preparations for urine found that a mixture of methanol and water (1:1) provided excellent reproducibility and metabolite coverage. mdpi.com

Solid-Phase Extraction (SPE) is a more selective and powerful technique than simple protein precipitation or liquid-liquid extraction for cleaning up and concentrating analytes from complex samples. escientificpublishers.comnih.gov SPE utilizes a solid sorbent material packed into a cartridge or a well in a 96-well plate. thermofisher.com The sample is passed through the sorbent, which retains the analyte of interest based on specific chemical interactions, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov

For zafirlukast and its metabolites, which are acidic compounds, a common choice is a polymeric anion exchange SPE material. thermofisher.com For instance, a high-capacity polystyrene-divinylbenzene (DVB) polymer modified with a quaternary amine functional group can be highly effective. thermofisher.com This type of sorbent can retain acidic compounds like zafirlukast via ion exchange mechanisms.

A typical SPE protocol for extracting zafirlukast from plasma would involve the following steps, which would be equally applicable for enriching the M6 metabolite. thermofisher.com

Table 2: Typical Solid-Phase Extraction (SPE) Protocol for Zafirlukast from Plasma

StepSolvent/SolutionPurpose
ConditioningAcetonitrileTo wet the sorbent and activate the functional groups.
EquilibrationWaterTo prepare the sorbent for the aqueous biological sample.
LoadingPre-treated plasma sampleThe sample is loaded onto the sorbent, where zafirlukast and its metabolites are retained.
Wash 1WaterTo remove hydrophilic interferences and salts.
Wash 2AcetonitrileTo remove less polar, non-ionic interferences.
ElutionAcetonitrile with 5% formic acidThe acidic eluent disrupts the ionic interaction, releasing the acidic analytes (zafirlukast and metabolites) from the sorbent.

This method provides exceptionally clean extracts and high, reproducible recoveries, making it ideal for sensitive bioanalytical assays required for pharmacokinetic and metabolic studies. researchgate.netthermofisher.com The use of mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can further enhance selectivity and the range of metabolites that can be recovered from a single sample. nih.gov

Pharmacological and Biological Activities of Zafirlukast Metabolites General Considerations in Preclinical Context

In Vitro Evaluation of Zafirlukast (B1683622) Metabolite Receptor Antagonist Activity

In vitro studies are crucial for characterizing the pharmacological profile of drug metabolites. For zafirlukast, these studies have centered on evaluating the ability of its metabolites to antagonize the cysteinyl leukotriene-1 (CysLT1) receptor, the same target as the parent drug. nih.gov Standard in vitro tests of activity have been employed to quantify the receptor antagonist potency of the metabolites found in plasma. fda.gove-lactancia.orgfda.gov These evaluations are critical in understanding whether the metabolites retain any significant pharmacological action.

The primary finding from these in vitro assays is that the metabolites of zafirlukast are substantially less potent as leukotriene D4 (LTD4) receptor antagonists when compared to zafirlukast itself. fda.gove-lactancia.orgfda.gov While zafirlukast is a potent and selective antagonist of the CysLT1 receptor, its metabolites show markedly reduced activity at this target. nih.gov

Comparative Potency Assessment of Zafirlukast Metabolites Relative to the Parent Compound

A key aspect of preclinical evaluation is the direct comparison of the potency of metabolites to the parent drug. In the case of zafirlukast, this comparative assessment has consistently demonstrated a significant drop in pharmacological activity after metabolism.

Table 1: Comparative Potency of Zafirlukast and its Metabolites
CompoundReceptor TargetRelative Potency (Compared to Zafirlukast)
ZafirlukastCysLT1 Receptor1 (Reference)
Zafirlukast Metabolites (in plasma)CysLT1 Receptor≥90-fold less potent
Table 2: Contribution of Zafirlukast and its Metabolites to Pharmacological Effect
CompoundContribution to Overall Pharmacological Effect
ZafirlukastPrimary contributor
Zafirlukast MetabolitesMinimal to negligible

Future Research Directions and Advanced Methodological Considerations for Zafirlukast M6 Studies

Comprehensive Mechanistic Studies of Zafirlukast (B1683622) M6 Formation at the Enzymatic Level

Initial in vitro studies using human liver microsomes have indicated that the formation of Zafirlukast M6 is mediated by the cytochrome P450 2C9 (CYP2C9) enzyme. e-lactancia.org This provides a critical starting point for more in-depth mechanistic investigations. Future research should aim to move beyond this initial finding to fully characterize the enzymatic interaction.

A primary research goal should be the use of high-resolution crystal structures of the CYP2C9 enzyme co-crystallized with the parent drug, zafirlukast. This would provide precise details on the orientation of zafirlukast within the enzyme's active site, revealing the specific amino acid residues that facilitate the hydroxylation on the cyclopentyl ring to form M6. Furthermore, computational docking and molecular dynamics simulations could complement these crystallographic studies, predicting binding affinities and the conformational changes that occur during the catalytic cycle. Site-directed mutagenesis studies, where key residues in the CYP2C9 active site are altered, would be invaluable in experimentally validating the roles of specific amino acids in the formation of M6.

In Vitro Metabolism Modeling and Simulation Specific to Zafirlukast M6 Formation Kinetics

While the enzyme responsible for M6 formation has been identified, the kinetics of this specific metabolic reaction are not well-defined. e-lactancia.org Future studies must focus on developing robust in vitro kinetic models.

This would involve incubating zafirlukast with recombinant human CYP2C9 enzymes to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) specifically for the M6 formation pathway. Such studies would quantify the efficiency of the M6 metabolic route. It is also important to investigate potential enzyme inhibition or activation. For instance, studies have shown that zafirlukast itself can inhibit CYP2C9 with a reported Ki value of approximately 5.86 µM in certain assays. nih.gov Understanding how the parent drug and other metabolites might influence the rate of M6 formation is crucial for building a comprehensive predictive model. Physiologically based pharmacokinetic (PBPK) modeling, incorporating these specific kinetic data for M6, would allow for the simulation of its formation and accumulation under various physiological and pathological conditions.

Table 2: In Vitro CYP2C9 Inhibition by Zafirlukast

Enzyme CYP2C9
Reaction Tolbutamide 4-methylhydroxylation
Inhibition Type Competitive
Ki (Inhibition Constant) 5.86 ± 0.08 µM

Development of Enhanced Analytical Strategies for High-Throughput Zafirlukast M6 Profiling

To support detailed kinetic and cross-species studies, sensitive and specific analytical methods are required. While general high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods exist for zafirlukast, the development of assays targeted specifically for M6 is a necessary future step. researchgate.netoup.comnatmedlib.uz

Future research should focus on creating validated, high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These assays should be optimized for the selective detection and quantification of the Zafirlukast M6 metabolite in complex biological matrices like plasma, urine, and liver microsome incubates. The use of a stable isotope-labeled internal standard for M6 would ensure the highest level of accuracy and precision. The predicted mass-to-charge ratios from resources like PubChemLite can guide the development of these targeted methods. helsinki.fi Such high-throughput capabilities would be essential for screening large numbers of samples generated from metabolic stability assays, enzyme kinetic studies, and preclinical pharmacokinetic evaluations. scripps.eduscitechdaily.com

Investigation of Cross-Species Metabolic Divergence in Zafirlukast M6 Formation Pathways

The metabolic fate of a drug can vary significantly between preclinical animal models and humans. In vivo studies have confirmed that CYP2C9 is the main enzyme in the metabolism of zafirlukast in humans. helsinki.fi However, whether the M6 formation pathway is conserved across species commonly used in drug development (e.g., rats, dogs, non-human primates) is unknown.

Future research must include comparative in vitro metabolism studies using liver microsomes from these different species. By incubating zafirlukast with microsomes from human, rat, dog, and monkey livers, researchers can compare the formation rates and relative abundance of the M6 metabolite. This would help determine which preclinical species, if any, serves as a suitable metabolic model for humans with respect to the M6 pathway. Genetic polymorphisms in the CYP2C9 gene are known to affect zafirlukast pharmacokinetics in humans; therefore, understanding inter-species differences is critical for the correct interpretation of toxicology data and the extrapolation of findings to the human population. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Zafirlukast M6 Metabolite in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HR-MS/MS) is the gold standard. For structural elucidation, use drug-initiated activity metabolomics (DIAM) screening to isolate metabolites and correlate their activity with parent compounds. Validate quantification methods using isotopically labeled internal standards and calibration curves covering physiologically relevant concentrations (e.g., 1 nM–10 µM). Ensure reproducibility by testing intra- and inter-day precision (<15% CV) .

Q. What is the pharmacological role of this compound in modulating adipocyte differentiation and renal mesangial cell apoptosis?

  • Methodological Answer : In adipocyte models, use fluorescence-activated cell sorting (FACS) to quantify brown adipocyte markers (e.g., UCP1) and assess mitochondrial activity via oxygen consumption rates. For renal mesangial cells, measure apoptosis markers (Bax, Bcl-2, cleaved caspases) via Western blot and confirm with flow cytometry. Dose-response experiments (e.g., 0.1–50 µM Zafirlukast M6) should be paired with advanced glycation end-product (AGE) exposure to model diabetic nephropathy .

Advanced Research Questions

Q. How can researchers design metabolomics studies to investigate this compound’s mechanisms while controlling for batch effects and confounding variables?

  • Methodological Answer :

  • Experimental Design : Use randomized block designs to distribute samples across batches. Include pooled quality control (QC) samples in each batch to normalize technical variability.
  • Metadata Standardization : Create a comprehensive metadata file documenting clinical variables (e.g., cell passage number, donor demographics) and technical parameters (e.g., LC-MS column lot, ionization mode).
  • Statistical Adjustments : Apply batch-correction algorithms (e.g., ComBat) and include covariates (e.g., age, baseline metabolic profiles) in multivariate models .

Q. How should contradictory findings between in vitro models (e.g., adipocyte vs. renal mesangial cells) be analyzed to resolve Zafirlukast M6’s pleiotropic effects?

  • Methodological Answer :

  • Comparative Transcriptomics : Perform RNA-seq on both cell types treated with Zafirlukast M6 (e.g., 10 µM, 24h). Use pathway enrichment tools (e.g., MetaboAnalyst) to identify cell-specific signaling networks.
  • Dose-Response Validation : Test overlapping pathways (e.g., NF-κB, PPARγ) at varying concentrations (0.1–100 µM) to determine threshold effects.
  • Mechanistic Studies : Knock down candidate receptors (e.g., CysLTR1) via CRISPR-Cas9 to assess dependency .

Q. What in silico strategies can predict off-target effects or novel pathways influenced by this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against structural databases (e.g., PubChem, ChEMBL) using AutoDock Vina to identify potential off-targets (e.g., GPCRs, kinases).
  • Network Pharmacology : Construct interaction networks with STRING or KEGG to map metabolite-protein-disease associations.
  • Machine Learning : Train random forest models on known metabolite-pathway data to predict novel interactions .

Data Interpretation and Validation

Q. What statistical approaches are critical for validating Zafirlukast M6’s efficacy in preclinical studies?

  • Methodological Answer :

  • Power Analysis : Calculate sample sizes using G*Power to ensure adequate statistical power (≥80%) for detecting effect sizes (e.g., Cohen’s d > 0.8).
  • Multiplicity Adjustments : Apply Benjamini-Hochberg corrections for high-throughput data (e.g., metabolomics, proteomics).
  • Reproducibility : Validate findings in orthogonal assays (e.g., siRNA knockdown followed by functional rescue) .

Q. How can researchers address discrepancies in Zafirlukast M6’s reported toxicity profiles across studies?

  • Methodological Answer :

  • Toxicokinetic Profiling : Measure metabolite concentrations in cell media and plasma (via LC-MS) to correlate exposure with adverse effects.
  • Species-Specific Comparisons : Test metabolite toxicity in human primary cells versus animal-derived lines (e.g., HEK293 vs. rat hepatocytes).
  • Mechanistic Toxicology : Use high-content screening (HCS) to assess mitochondrial membrane potential and ROS generation .

Resource Integration

Q. Which databases and tools are essential for curating this compound’s chemical and biological data?

  • Methodological Answer :

  • Chemical Databases : PubChem, ChEBI, and LIPID MAPS for structural annotations.
  • Pathway Analysis : MetaboAnalyst for integrating metabolomics data with transcriptomic/proteomic datasets.
  • Data Sharing : Deposit raw MS files in MetaboLights and protocols in protocols.io for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.